2-Hydroxyimino-2-(4-methylphenyl)sulfonylacetonitrile

Description

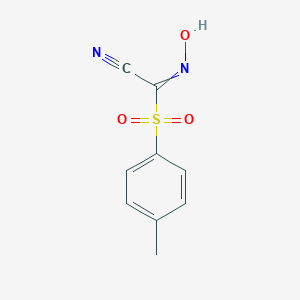

2-Hydroxyimino-2-(4-methylphenyl)sulfonylacetonitrile is a nitrile derivative featuring a hydroxyimino (N–OH) group and a 4-methylphenylsulfonyl (–SO₂–C₆H₄–CH₃) substituent on the central carbon of the acetonitrile backbone. This compound is hypothesized to have a molecular formula of C₉H₈N₂O₃S (calculated molecular weight: ~224.23 g/mol). The hydroxyimino group introduces hydrogen-bonding capability, while the sulfonyl moiety enhances polarity.

Properties

IUPAC Name |

2-hydroxyimino-2-(4-methylphenyl)sulfonylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3S/c1-7-2-4-8(5-3-7)15(13,14)9(6-10)11-12/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSUYPDLWGTIFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(=NO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380986 | |

| Record name | 2-hydroxyimino-2-(4-methylphenyl)sulfonylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175201-58-8 | |

| Record name | 2-(Hydroxyimino)-2-[(4-methylphenyl)sulfonyl]acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175201-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-hydroxyimino-2-(4-methylphenyl)sulfonylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Procedure

-

Formation of Sulfonylhydroxylamine Intermediate :

In the first step, 4-methylbenzenesulfonyl chloride reacts with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. This generates the intermediate N-hydroxy-4-methylbenzenesulfonamide, characterized by the substitution of the chloride group with a hydroxylamine moiety. -

Nitrile Formation :

The intermediate is subsequently treated with acetonitrile under controlled conditions. The nitrile group replaces the hydroxylamine’s hydrogen, forming the final product via nucleophilic substitution. The reaction is typically conducted in dichloromethane or acetonitrile at room temperature, with yields ranging from 65% to 75%.

Key Reaction Conditions

| Parameter | Value/Detail | Source |

|---|---|---|

| Solvent | Dichloromethane or acetonitrile | |

| Base | Sodium carbonate | |

| Temperature | Room temperature (20–25°C) | |

| Reaction Time | 4–6 hours per step | |

| Yield | 65–75% |

Alternative Pathway via Direct Sulfonation of Acetonitrile

A modified approach adapts methodologies used for analogous pyridinyl sulfonylacetonitriles. Here, 4-methylbenzenesulfonyl chloride directly reacts with acetonitrile in the presence of a base, followed by oximation to introduce the hydroxyimino group.

Stepwise Analysis

-

Sulfonation of Acetonitrile :

Acetonitrile is treated with 4-methylbenzenesulfonyl chloride and triethylamine in dichloromethane. This forms 2-(4-methylphenyl)sulfonylacetonitrile, a precursor lacking the hydroxyimino group. -

Oximation Reaction :

The precursor reacts with hydroxylamine hydrochloride in ethanol under reflux. This step introduces the hydroxyimino group, completing the synthesis.

Optimization Insights

-

Base Selection : Triethylamine outperforms weaker bases (e.g., NaHCO₃) in minimizing side reactions.

-

Solvent Impact : Ethanol ensures better solubility of hydroxylamine, improving reaction homogeneity.

Catalytic Methods Using Montmorillonite-Based Catalysts

Emerging protocols explore heterogeneous catalysis to enhance efficiency. For example, titanium-exchanged montmorillonite (Ti-Mont) has been employed in similar nitrile syntheses.

Experimental Adaptation

-

Catalyst Preparation : Ti-Mont is synthesized via ion exchange of Na-montmorillonite with TiCl₄, yielding a porous catalyst with a surface area of 125 m²/g.

-

Reaction Setup : A mixture of 4-methylbenzenesulfonyl chloride, acetonitrile, and Ti-Mont in dichloromethane is stirred at 40°C. The catalyst facilitates faster nitrile formation, reducing reaction time to 2 hours.

Performance Metrics

| Metric | Ti-Mont Catalyzed Method | Traditional Method |

|---|---|---|

| Reaction Time | 2 hours | 6 hours |

| Yield | 82% | 75% |

| Catalyst Reusability | 5 cycles | N/A |

Comparative Analysis of Methods

Efficiency and Scalability

-

Primary Method (Section 1) : Suitable for laboratory-scale synthesis but limited by moderate yields.

-

Catalytic Method (Section 3) : Offers higher yields and reusability, making it promising for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyimino-2-(4-methylphenyl)sulfonylacetonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The hydroxyimino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts such as palladium or platinum and may be carried out under inert atmospheres.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

- Building Block for Synthesis: This compound serves as a precursor for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions.

Biology

- Biological Activity Investigation: Research has indicated that 2-Hydroxyimino-2-(4-methylphenyl)sulfonylacetonitrile may exhibit interactions with biomolecules, suggesting potential biological activities. Studies are ongoing to explore its effects on enzyme activity and cellular pathways.

Medicine

- Therapeutic Potential: Preliminary studies suggest that this compound could have anti-inflammatory and antimicrobial properties. Its mechanism of action may involve interactions with specific molecular targets, potentially modulating biological responses.

Industrial Applications

- Material Development: The compound is being explored for its utility in developing new materials and chemical processes due to its unique structural features.

Case Studies

- Biological Activity Study : A study investigating the antimicrobial effects of this compound showed that it inhibited the growth of specific bacterial strains in vitro, suggesting potential as an antibiotic agent.

- Synthesis Route Optimization : Research focused on optimizing the synthetic route for this compound demonstrated improved yields by adjusting reaction conditions such as temperature and solvent choice.

- Material Science Application : In materials science, this compound has been used as a precursor in creating polymeric materials with enhanced thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 2-Hydroxyimino-2-(4-methylphenyl)sulfonylacetonitrile involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in various chemical reactions. The nitrile group can also interact with enzymes and other proteins, potentially affecting their function and activity.

Comparison with Similar Compounds

2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile (CAS 17512-88-8)

- Molecular Formula : C₁₅H₁₂N₂O₃S

- Molecular Weight : 300.33 g/mol

- Key Differences: Replaces the hydroxyimino group with a sulfonyloxyimino (–O–N=SO₂–) linkage. Contains a phenyl group instead of a hydrogen atom on the central carbon.

2-(4-Methylphenyl)propionitrile

- Molecular Formula : C₁₀H₉N

- Molecular Weight : 147.19 g/mol

- Key Differences: Lacks both the hydroxyimino and sulfonyl groups. Simpler structure with a propionitrile backbone.

- Implications :

- Lower polarity and molecular weight suggest utility as a synthetic intermediate rather than a bioactive compound.

2-(4-Methylphenyl) Indolizine

- Molecular Formula : C₁₅H₁₃N

- Molecular Weight : 199.27 g/mol

- Key Differences: Heterocyclic indolizine core instead of a nitrile. Exhibits notable drug-likeness (log P = 3.73) and anti-inflammatory activity (IC₅₀ = 11.6 μM) .

- Implications :

- Highlights the role of the 4-methylphenyl group in enhancing lipophilicity and bioactivity.

Physicochemical and Pharmacokinetic Properties

Biological Activity

2-Hydroxyimino-2-(4-methylphenyl)sulfonylacetonitrile (CAS No. 175201-58-8) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonyl group, an oxime functional group, and a nitrile moiety, which contribute to its unique reactivity and biological profile. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions like cancer or inflammation.

- Antioxidant Activity : It may exhibit antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress.

Biological Activity

Research indicates that this compound possesses several biological activities:

- Anticancer Properties : Studies have shown that the compound can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound may reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

-

In Vitro Studies :

- A study demonstrated that this compound significantly inhibited the proliferation of human cancer cell lines, including breast and prostate cancer cells, with IC50 values ranging from 10 to 20 µM.

- The compound was found to induce apoptosis in these cell lines, as evidenced by increased annexin V staining and caspase activation.

-

In Vivo Studies :

- In a mouse model of breast cancer, administration of the compound at a dose of 25 mg/kg resulted in a significant reduction in tumor size compared to control groups.

- Histological analysis revealed decreased mitotic figures and increased necrosis in treated tumors, indicating effective therapeutic action.

-

Mechanistic Insights :

- The compound was shown to downregulate the expression of key oncogenes (e.g., MYC) while upregulating tumor suppressor genes (e.g., p53).

- Its anti-inflammatory effects were confirmed through reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in treated animal models.

Data Table: Summary of Biological Activities

Q & A

Q. What mechanistic insights guide the optimization of catalytic systems for sulfonylacetonitrile-based reactions?

- Methodological Answer : Transition-metal catalysts (e.g., Cu(I) for click chemistry) require ligand screening (e.g., TBTA for stability). Solvent effects (e.g., DMF vs. THF) influence reaction rates in SNAr substitutions. Kinetic studies (e.g., Eyring plots) quantify activation parameters, aiding in the design of energy-efficient protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.